molecular formula C13H9NO3 B14298010 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one CAS No. 116060-93-6

7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one

Cat. No.: B14298010
CAS No.: 116060-93-6
M. Wt: 227.21 g/mol
InChI Key: KDDUDLAYGQZGOG-UHFFFAOYSA-N
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Description

7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one typically involves the reaction of 7-hydroxy derivatives with nucleophiles. Various nucleophiles, such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines, can be used under acidic or basic conditions . The reaction conditions are carefully controlled to ensure the desired product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, sodium hydroxide, and phase transfer catalysts . These reagents facilitate various transformations, such as alkylation and nucleophilic substitution, under controlled conditions.

Major Products Formed

The major products formed from the reactions of this compound include 7-alkylated derivatives and fused tricyclic derivatives

Scientific Research Applications

7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one include other furo-pyridine derivatives and heterocyclic compounds with similar structural features .

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of the hydroxyl and phenyl groups.

Properties

CAS No.

116060-93-6

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

7-hydroxy-7-phenylfuro[3,4-b]pyridin-5-one

InChI

InChI=1S/C13H9NO3/c15-12-10-7-4-8-14-11(10)13(16,17-12)9-5-2-1-3-6-9/h1-8,16H

InChI Key

KDDUDLAYGQZGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)O

Origin of Product

United States

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